molecular formula C23H28N2O7 B5081104 Methyl 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoate;oxalic acid

Methyl 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoate;oxalic acid

Cat. No.: B5081104
M. Wt: 444.5 g/mol
InChI Key: RNGVKYFIZOPJFJ-UHFFFAOYSA-N
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Description

Methyl 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethoxyphenyl group and a benzoate ester. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-(2-ethoxyphenyl)piperazine with methyl 4-formylbenzoate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved are still under investigation, but preliminary studies suggest a role in modulating neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

Methyl 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoate stands out due to the presence of the ethoxyphenyl group, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.C2H2O4/c1-3-26-20-7-5-4-6-19(20)23-14-12-22(13-15-23)16-17-8-10-18(11-9-17)21(24)25-2;3-1(4)2(5)6/h4-11H,3,12-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGVKYFIZOPJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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